8-Acetyl-2-aminonaphthalene sulfate
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Overview
Description
8-Acetyl-2-aminonaphthalene sulfate is an organic compound derived from naphthalene, characterized by the presence of an acetyl group at the 8th position and an amino group at the 2nd position, along with a sulfate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-2-aminonaphthalene sulfate typically involves the acetylation of 2-aminonaphthalene followed by sulfonation. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the acetylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-2-aminonaphthalene sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 8-hydroxy-2-aminonaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
8-Acetyl-2-aminonaphthalene sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a fluorescent probe in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Acetyl-2-aminonaphthalene sulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. The acetyl and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 2-Aminonaphthalene-5-sulfonic acid
- 8-Amino-2-naphthalenesulfonic acid
Uniqueness
8-Acetyl-2-aminonaphthalene sulfate is unique due to the presence of both acetyl and sulfate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific applications, such as fluorescent probes and enzyme studies, where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(7-aminonaphthalen-1-yl)ethanone;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.H2O4S/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11;1-5(2,3)4/h2-7H,13H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBBBAVVHUERPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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